Fmoc-N-Me-D-Cys(Trt)-OH
Description
Significance of N-Methylation in Peptide Design and Bioactivity
N-methylation is a strategic modification in peptide science, offering significant improvements in the pharmacokinetic profiles of peptide-based drug candidates. nih.gov This seemingly minor structural change can lead to a host of beneficial effects. One of the most critical advantages is the enhanced resistance to enzymatic degradation. nih.govresearchgate.net The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that would otherwise cleave the peptide bonds, thus increasing the peptide's half-life in vivo. nih.gov
Furthermore, N-methylation can improve a peptide's membrane permeability and, in some cases, its oral bioavailability. nih.govpnas.org This is partly attributed to the reduction of the hydrogen-bonding capacity of the amide backbone, which can favor conformations more suitable for crossing cellular membranes. pnas.org The immunosuppressant drug Cyclosporin A, a naturally occurring cyclic peptide with multiple N-methylated residues, is a prime example of a successful orally bioavailable peptide, inspiring chemists to explore this modification. nih.govresearchgate.net Beyond stability and permeability, N-methylation can also fine-tune the biological activity and selectivity of a peptide by inducing conformational rigidity, locking the peptide into a specific three-dimensional structure that is optimal for receptor binding. nih.govub.edu
Role of Cysteine and its Derivatives in Peptide and Protein Research
Cysteine holds a unique and vital position in the architecture of peptides and proteins due to the chemical reactivity of its thiol (-SH) side chain. rsc.org Its most prominent role is the formation of disulfide bridges, covalent bonds formed by the oxidation of two cysteine residues. bachem.com These bridges are crucial for stabilizing the tertiary and quaternary structures of proteins, thereby dictating their biologically active conformation. rsc.orgbachem.com
Beyond structural stabilization, the cysteine thiol group is a hub of chemical activity, enabling a wide range of selective modifications. bachem.com This reactivity is exploited for creating peptide-protein conjugates and for post-translational modifications like nitrosylation and palmitoylation. bachem.com In synthetic peptide chemistry, the protection of this reactive moiety is mandatory to prevent unwanted side reactions during peptide assembly. rsc.orgbachem.com This has spurred the development of a diverse array of thiol-protecting groups, allowing for complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds. rsc.org Furthermore, cysteine is central to Native Chemical Ligation (NCL), a powerful technique for synthesizing large peptides and proteins, where the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue forms a native peptide bond. bachem.com
Historical Context of Fmoc-Protected Amino Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield in the early 1960s, revolutionized peptide science. peptide.com The initial methodology, known as the Boc/Bzl strategy, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based (Bzl) groups for side-chain protection. beilstein-journals.org While groundbreaking, this approach required the use of harsh acids, such as trifluoroacetic acid (TFA) for Boc removal and highly corrosive hydrogen fluoride (B91410) (HF) for final cleavage from the resin support. beilstein-journals.orgaltabioscience.com
Overview of Fmoc-N-Me-D-Cys(Trt)-OH as a Specialized Building Block
This compound is a highly specialized amino acid derivative that combines several key features for advanced peptide synthesis. It is a building block designed for incorporation into peptide sequences using Fmoc-based SPPS. sigmaaldrich.com
Let's break down its name to understand its structure:
Fmoc (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group on the N-methylated amino group, which is removed at each cycle of the synthesis by a mild base. sigmaaldrich.comchemimpex.com
N-Me (N-methyl): A methyl group is attached to the backbone amide nitrogen, conferring the benefits of N-methylation as discussed previously. sigmaaldrich.com
D-Cys (D-cysteine): This indicates the use of the D-enantiomer (the non-natural mirror image) of cysteine. The incorporation of D-amino acids is another common strategy to increase peptide stability against proteolysis.
Trt (Trityl): The bulky trityl group protects the reactive thiol side chain of the cysteine residue. sigmaaldrich.com This protection is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions during the final cleavage of the peptide from the resin. researchgate.net
-OH (Carboxylic acid): The free carboxylic acid group is ready to be activated for coupling to the free amino group of the growing peptide chain on the solid support. sigmaaldrich.com
This compound is used as a building block to prepare peptides containing an N-methylated D-cysteine residue. sigmaaldrich.com The introduction of this derivative into a peptide sequence is typically achieved using a coupling reagent like HATU in the presence of a base such as DIPEA. sigmaaldrich.com Its unique combination of N-methylation, D-configuration, and orthogonal protection makes it a valuable tool for creating complex, stable, and potentially more potent peptide therapeutics. chemimpex.com
Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₃₃NO₄S | sigmaaldrich.comcymitquimica.com |
| Molecular Weight | 599.74 g/mol | sigmaaldrich.comchemimpex.com |
| Appearance | Powder or crystals | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 234-239 °C | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 944797-51-7 | sigmaaldrich.comchempep.com |
| Purity | ≥97% (HPLC) | sigmaaldrich.comcymitquimica.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Fmoc N Me D Cys Trt Oh
Strategies for N-Methylation of Cysteine Precursors
N-methylation of amino acids like cysteine can improve the pharmacokinetic properties of peptides, but the synthesis of N-methylated building blocks presents challenges. researchgate.net Several methods have been developed to achieve the N-methylation of cysteine precursors, with a focus on yield, purity, and retention of stereochemical integrity. nih.gov
Exploration of Alkylation Reagents (e.g., Dimethyl Sulfate (B86663), Methyl Iodide)
The direct alkylation of the amino group is a common strategy for N-methylation. Reagents like dimethyl sulfate and methyl iodide are frequently employed for this purpose. researchgate.netgoogle.comcore.ac.uk These strong alkylating agents can effectively introduce a methyl group onto the nitrogen atom of the cysteine precursor. arkat-usa.org However, the reactivity of these reagents necessitates careful control of reaction conditions to prevent over-methylation and other side reactions. researchgate.net The choice between dimethyl sulfate and methyl iodide can be influenced by factors such as reaction kinetics, cost, and safety considerations. core.ac.uk
One established method for N-methylation is the Biron-Kessler method, which can be performed in solid-phase. nih.gov This method often involves the use of a temporary protecting group on the α-amino group, such as 2-nitrobenzenesulfonyl (o-NBS), which acidifies the NH group, making it more susceptible to methylation by reagents like dimethyl sulfate or methyl iodide in the presence of a base like DBU. nih.gov Another approach involves the use of sodium hydride and methyl iodide, a broadly applied method for synthesizing N-methyl amino acids. monash.edu
Utilization of Temporary Carboxylic Acid Protecting Groups (e.g., 2-CTC Resin)
To facilitate the N-methylation process and prevent unwanted reactions at the carboxylic acid terminus, temporary protecting groups are essential. The 2-chlorotrityl chloride (2-CTC) resin is a highly effective solid support for this purpose. unirioja.esresearchgate.net It allows for the attachment of the amino acid precursor via its carboxylic acid group, effectively protecting it during the subsequent N-methylation steps. nih.gov
The key advantages of using 2-CTC resin include:
Mild Cleavage Conditions: The methylated amino acid can be released from the resin under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758), which preserves other acid-labile protecting groups like the trityl group on the cysteine side chain. nih.govunirioja.esacs.org
Suppression of Side Reactions: The steric bulk of the trityl anchor on the resin helps to minimize side reactions like diketopiperazine formation. unirioja.esresearchgate.net
Reusability: The resin can often be regenerated and reused, making the process more cost-effective. unirioja.esresearchgate.net
A typical protocol involves anchoring the Fmoc-protected amino acid to the 2-CTC resin, followed by Fmoc deprotection and subsequent N-methylation on the solid support. nih.gov
Trityl Group Chemistry for Thiol Protection
The thiol group of cysteine is highly reactive and requires robust protection during peptide synthesis to prevent side reactions such as oxidation to disulfides. ontosight.aibachem.comwikipedia.org The trityl (Trt) group is a widely used and effective protecting group for the cysteine thiol. ontosight.airesearchgate.netsigmaaldrich.com
Key features of the trityl protecting group include:
Acid Labile: The Trt group is readily cleaved by acids like trifluoroacetic acid (TFA), which are typically used in the final deprotection step of Fmoc-based solid-phase peptide synthesis (SPPS). bachem.comsigmaaldrich.com
Orthogonality: It is stable under the basic conditions used for Fmoc group removal, making it compatible with the Fmoc/tBu protection strategy. peptide.comiris-biotech.de
Prevention of Side Reactions: By protecting the thiol, the Trt group ensures that the cysteine residue is incorporated correctly without unwanted disulfide bond formation during chain assembly. ontosight.ai
The introduction of the trityl group is typically achieved by reacting the cysteine derivative with trityl chloride. For the synthesis of Fmoc-N-Me-D-Cys(Trt)-OH, the trityl protection of the D-cysteine precursor is a critical step before N-methylation and Fmoc group installation.
Fmoc Group Installation and Orthogonal Protection Schemes
The fluorenylmethoxycarbonyl (Fmoc) group is the standard Nα-protecting group in modern solid-phase peptide synthesis. nih.govbeilstein-journals.org Its base-lability provides an orthogonal protection scheme in combination with acid-labile side-chain protecting groups like trityl (Trt) and tert-butyl (tBu). peptide.comiris-biotech.de This orthogonality is fundamental to the success of SPPS, as it allows for the selective removal of protecting groups at different stages of the synthesis. ub.edu
In the synthesis of this compound, the Fmoc group is installed on the N-methylated D-cysteine precursor. nih.gov This is often done after the N-methylation step and before cleavage from the solid support if a resin like 2-CTC is used. nih.gov The installation is typically achieved by reacting the N-methylated amino acid with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or a similar Fmoc-donating reagent. nih.gov
The resulting this compound is then a fully protected building block ready for use in Fmoc-SPPS. The Fmoc group will be removed at each coupling cycle with a base like piperidine (B6355638), while the Trt group remains on the cysteine side chain until the final acid cleavage. nih.govbeilstein-journals.org
Optimization of Synthetic Pathways for Stereochemical Purity
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount throughout the synthesis of this compound. researchgate.net Racemization is a potential side reaction during several steps, including amino acid activation for coupling and certain N-methylation procedures.
Strategies to ensure stereochemical purity include:
Careful Selection of Methods: Some N-methylation methods are more prone to racemization than others. The oxazolidinone-based methods, for instance, are often favored as they generally proceed with high retention of chirality. nih.govacs.orgresearchgate.net
Optimized Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly impact the level of racemization. For example, the use of hindered bases can sometimes minimize epimerization. monash.edu
Appropriate Protecting Groups: The choice of protecting groups can influence the susceptibility of the α-proton to abstraction, which is the precursor to racemization. The urethane-type protection afforded by the Fmoc group is known to suppress racemization during coupling reactions. nih.gov
Analytical Monitoring: High-performance liquid chromatography (HPLC) using chiral columns is an essential tool for monitoring the enantiomeric purity of the final product and intermediates. sigmaaldrich.com
By carefully optimizing the synthetic pathway and reaction conditions, this compound can be produced with high yield and stereochemical purity, making it a reliable reagent for the synthesis of complex N-methylated peptides.
Advanced Incorporation Strategies of Fmoc N Me D Cys Trt Oh in Solid Phase Peptide Synthesis
Coupling Reagent Selection and Reaction Optimization
The acylation of the resin-bound secondary amine of an N-methylated residue is notoriously difficult compared to the coupling onto a primary amine. The steric bulk of Fmoc-N-Me-D-Cys(Trt)-OH exacerbates this issue, necessitating the use of highly potent coupling reagents and carefully optimized reaction conditions to achieve high coupling efficiencies and minimize side reactions. peptide.comub.edu
Standard coupling reagents often fail to provide satisfactory yields when incorporating N-methylated amino acids. peptide.com Therefore, more potent activating agents are required.
Uronium Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is widely regarded as one of the most effective coupling reagents for sterically hindered and N-methylated amino acids. sigmaaldrich.comthermofisher.com Its high reactivity is attributed to the formation of a highly reactive OAt-ester intermediate. mdpi.com For the incorporation of this compound, HATU is frequently the reagent of choice, often used in combination with a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). merckmillipore.comsigmaaldrich.com Protocols often recommend using multiple equivalents of the amino acid, HATU, and base to drive the reaction to completion. peptide.com
Phosphonium (B103445) Reagents: Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also employed for difficult couplings. chempep.com PyBOP has proven effective in synthesizing peptides with bulky residues and has been used to obtain peptide thioesters. chempep.combachem.com However, for particularly challenging couplings involving N-methylated residues, even more reactive halogenophosphonium reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) were developed to overcome the limitations of PyBOP. bachem.comuni-kiel.de PyAOP, the phosphonium salt analogue of HATU, is also highly effective, especially in coupling N-protected N-methyl amino acids. thermofisher.compeptide.com
| Reagent | Type | Key Advantages for this compound | Considerations |
| HATU | Uronium/Aminium | Highly effective for hindered N-methylated residues. peptide.comthermofisher.com Forms highly reactive OAt active ester. mdpi.com Widely recommended for this specific building block. merckmillipore.comsigmaaldrich.com | Requires a base for activation. Can be expensive. Solutions have finite stability. thermofisher.com |
| PyBOP | Phosphonium | Effective for many difficult couplings. chempep.com Less reactive than HATU for some N-methylated sequences. bachem.com | May be less efficient than HATU or PyBrOP for N-methylated residues. bachem.comuni-kiel.de |
| PyAOP | Phosphonium | HOAt-based phosphonium salt, providing high reactivity similar to HATU. thermofisher.com Particularly effective for N-methyl amino acid coupling. peptide.com | Shares high reactivity profile with HATU. |
The activation of uronium and phosphonium reagents requires the presence of a non-nucleophilic tertiary amine base. bachem.com The base deprotonates the carboxylic acid of the incoming Fmoc-amino acid, facilitating its reaction with the coupling agent.
DIPEA (N,N-Diisopropylethylamine): DIPEA is the most routinely used base in conjunction with reagents like HATU for coupling this compound. merckmillipore.comsigmaaldrich.com It is a strong, sterically hindered base that effectively promotes the coupling reaction. However, a significant drawback of using a strong base like DIPEA is the increased risk of racemization, particularly for sensitive residues like cysteine. chempep.com The basic conditions can promote the formation of an oxazolone (B7731731) intermediate, which can lead to epimerization at the alpha-carbon. bachem.com
Collidine (2,4,6-Trimethylpyridine): To mitigate the risk of racemization, a weaker, more sterically hindered base such as 2,4,6-collidine is often recommended as a substitute for DIPEA. chempep.combachem.com The lower basicity of collidine reduces the rate of base-catalyzed epimerization while still being sufficient to facilitate the coupling reaction. chempep.commesalabs.comnih.gov This makes it a superior choice when the optical purity of the incorporated cysteine residue is paramount. chempep.com
| Base | Chemical Name | Key Characteristics | Application Notes for this compound |
| DIPEA | N,N-Diisopropylethylamine | Strong, hindered, non-nucleophilic base. bachem.com | Commonly used with HATU but increases the risk of racemization for Cys derivatives. sigmaaldrich.comchempep.com |
| Collidine | 2,4,6-Trimethylpyridine | Weaker, highly hindered base. bachem.com | Recommended substitute for DIPEA to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH. chempep.commesalabs.com |
As an alternative to onium salt reagents, classical activation methods can be adapted for the incorporation of sterically hindered amino acids.
Symmetrical Anhydrides: The pre-formation of a symmetrical anhydride (B1165640) is an established and effective method for acylating N-alkyl amines. ub.eduluxembourg-bio.com This is typically achieved by reacting two equivalents of the Fmoc-amino acid with one equivalent of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIPCDI), in a non-polar solvent like dichloromethane (B109758) (DCM). peptide.comluxembourg-bio.com The resulting anhydride is highly reactive and can acylate the hindered secondary amine on the resin.
DIPCDI/HOBt Activation: The combination of a carbodiimide with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a cornerstone of peptide synthesis. peptide.com The carbodiimide activates the carboxylic acid, which then rapidly reacts with HOBt to form an active ester. This intermediate is less prone to racemization than the O-acylisourea initially formed by the carbodiimide. peptide.comluxembourg-bio.com For solid-phase synthesis, DIPCDI is preferred over N,N'-dicyclohexylcarbodiimide (DCC) because the resulting diisopropylurea byproduct is soluble in common solvents like DMF and DCM, preventing precipitation on the resin. peptide.com The DIPCDI/HOBt method, especially under base-free conditions, is considered one of the best approaches for coupling Fmoc-Cys(Trt)-OH while minimizing racemization. bachem.com
Methodologies for N-Methylated Cysteine Residue Placement
The decision to place an N-methylated cysteine residue within a peptide sequence is driven by the desire to impart specific physicochemical properties. The introduction of this compound is a deliberate design choice aimed at:
Enhancing Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in vivo. merckmillipore.com
Modulating Conformation: N-methylation restricts the conformational freedom of the peptide backbone and favors the formation of a cis-amide bond, which can be used to stabilize specific secondary structures like β-turns. merckmillipore.com
Improving Permeability and Solubility: By disrupting interchain hydrogen bonding that can lead to aggregation, N-methylation can increase the solubility of a peptide. merckmillipore.com This "hydrogen bond masking" effect is also a strategy to improve passive membrane permeability. frontiersin.org
The synthesis of peptides containing consecutive N-methylated residues is exceptionally difficult and often requires specialized protocols, such as the use of in situ generated amino acid chlorides. merckmillipore.compeptide.com
On-Resin Transformations Involving the N-Me-Cys(Trt) Moiety
The trityl (Trt) protecting group on the cysteine side-chain is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, meaning it is typically removed along with other side-chain protecting groups and cleavage from the resin. sigmaaldrich.comrapp-polymere.com However, its relative stability to certain reagents allows for selective on-resin manipulations, particularly for the regioselective formation of disulfide bridges in complex peptides.
A key strategy involves the orthogonal protection of multiple cysteine residues. For instance, a peptide can be synthesized on-resin containing one Cys residue protected with Trt (from this compound) and other Cys residues protected with the acetamidomethyl (Acm) group. mdpi.com The Trt group is stable to the conditions used for Acm removal. Research has shown that N-chlorosuccinimide (NCS) can be used for the on-resin removal of the Acm group and concomitant formation of a disulfide bond, without affecting the Cys(Trt) residue. mdpi.com This allows for the formation of a first disulfide bridge while the peptide is still attached to the solid support. The Cys(Trt) residue remains protected and can be deprotected during the final acid cleavage, yielding a free thiol that can be used for subsequent bioconjugation or to form a second, different disulfide bond in solution. mdpi.com
Stereochemical Integrity and Side Reaction Management in Fmoc N Me D Cys Trt Oh Mediated Peptide Synthesis
Mitigation of Alpha-Carbon Racemization during Coupling
Racemization at the α-carbon of an amino acid during peptide bond formation is a critical issue that can lead to the formation of diastereomeric impurities, complicating purification and potentially altering the biological activity of the final peptide. Cysteine and its derivatives are particularly susceptible to this side reaction. rsc.orgnih.gov
The choice of coupling reagents and bases plays a pivotal role in the extent of racemization observed during the incorporation of cysteine derivatives. Base-mediated activation methods, particularly those employing uronium or phosphonium (B103445) salt reagents like HBTU in the presence of N,N-diisopropylethylamine (DIPEA), are known to significantly increase the risk of epimerization. nih.govsigmaaldrich.com The basic conditions facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity. nih.gov The problem can be exacerbated by factors such as microwave heating and prolonged pre-activation times. sigmaaldrich.comnih.gov
To minimize racemization, coupling reactions should ideally be performed under acidic or neutral conditions. sigmaaldrich.com Carbodiimide-based reagents, such as diisopropylcarbodiimide (DIC), when used in conjunction with additives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), have been shown to be effective in suppressing racemization. sigmaaldrich.comnih.govbachem.com For instance, coupling of Fmoc-Cys(Trt)-OH using DIC/Oxyma resulted in negligible racemization, whereas other reagents led to varying degrees of d-product formation. nih.gov
| Coupling Reagent/Base Combination | Relative Racemization Level | Reference |
| HBTU/DIPEA | High | sigmaaldrich.com |
| HATU/NMM | Moderate to High | nih.gov |
| DIPCDI/Oxyma | Negligible to Low | sigmaaldrich.comnih.gov |
| Preformed Symmetrical Anhydrides | Negligible | sigmaaldrich.com |
This table provides a qualitative comparison of the tendency of different coupling systems to induce racemization in sensitive amino acids like cysteine.
N-methylation introduces steric hindrance around the nitrogen atom, which can slow down coupling reactions. nih.gov This reduced reaction rate, especially under basic conditions, can prolong the lifetime of the activated amino acid, thereby increasing the opportunity for epimerization. nih.gov While N-methylated amino acids are known to be difficult to couple, the inherent rigidity they confer can sometimes be advantageous. However, the primary concern remains the potential for racemization at the C-terminal residue during the coupling of the subsequent amino acid. nih.gov The bulky nature of both the N-methyl and the S-trityl groups in Fmoc-N-Me-D-Cys(Trt)-OH demands highly efficient coupling reagents to ensure rapid amide bond formation, thus minimizing the time the activated species is susceptible to base-catalyzed proton abstraction and subsequent racemization.
Control of Thiol Side Chain Reactivity
The thiol group of cysteine is highly nucleophilic and susceptible to a variety of side reactions, most notably alkylation and oxidation. rsc.org Effective protection of this functional group throughout the synthesis process is therefore mandatory. bachem.com
During the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated. drivehq.com The trityl cation, in particular, is highly stable and can re-alkylate the deprotected, nucleophilic thiol group of cysteine. sigmaaldrich.com To prevent this and other potential alkylation side reactions, scavengers must be included in the cleavage cocktail. sigmaaldrich.comdrivehq.com A common and effective scavenger is triisopropylsilane (B1312306) (TIS), which reduces the trityl cation to the inert triphenylmethane. bachem.com Ethanedithiol (EDT) is also frequently used to protect the reduced state of the thiol group and minimize alkylation by-products. sigmaaldrich.com
Oxidation of the free thiol to form disulfide bridges can occur, particularly in the presence of air. bachem.com While this is a desired reaction for forming cyclic or dimeric peptides, it must be controlled. During cleavage and workup, maintaining a reducing environment through the use of scavengers like EDT or dithiothreitol (B142953) (DTT) is crucial if the free thiol form of the peptide is the target product. sigmaaldrich.comoup.com
The trityl (Trt) group is one of the most widely used protecting groups for the cysteine thiol in Fmoc-based SPPS. sigmaaldrich.combachem.com Its popularity stems from several key advantages:
Acid Lability : It is readily cleaved by TFA during the final deprotection step, allowing for the direct generation of the free sulfhydryl peptide. sigmaaldrich.combachem.com
Cost-Effectiveness : It is a relatively inexpensive protecting group. sigmaaldrich.com
Steric Hindrance : The bulkiness of the trityl group can help to minimize certain side reactions, such as the formation of 3-(1-piperidinyl)alanine. iris-biotech.depeptide.com
Despite its utility, the Trt group is not without its drawbacks. The high stability of the trityl cation necessitates the use of efficient scavengers to prevent reattachment to the thiol. sigmaaldrich.com Furthermore, the S-Trt protection has been associated with a higher propensity for racemization compared to some other protecting groups under certain coupling conditions. sigmaaldrich.com For instance, one study noted that Fmoc-Cys(Thp)-OH showed less racemization (0.74%) compared to Fmoc-Cys(Trt)-OH (3.3%) when coupled using DIPCDI/Oxyma. sigmaaldrich.com
Addressing By-product Formation (e.g., 3-(1-piperidinyl)alanine)
A significant side reaction, particularly for peptides with a C-terminal cysteine, is the formation of 3-(1-piperidinyl)alanine. nih.govscite.aisemanticscholar.org This by-product arises from a base-catalyzed β-elimination of the protected thiol side chain, which is facilitated by the piperidine (B6355638) used for Fmoc group removal. oup.comiris-biotech.de This elimination reaction forms a highly reactive dehydroalanine (B155165) intermediate. peptide.comsemanticscholar.org Subsequently, a nucleophilic Michael addition of piperidine to the dehydroalanine double bond yields the 3-(1-piperidinyl)alanine adduct, resulting in a mass increase of 51 Da for a Trt-protected cysteine peptide after the loss of the protecting group and addition of piperidine. oup.compeptide.com
The occurrence of this side reaction is influenced by the nature of the resin support and the steric bulk of the thiol protecting group. oup.comscite.ai The use of the sterically demanding trityl protecting group on the cysteine side chain helps to physically hinder the base-catalyzed elimination, thereby minimizing, though not always eliminating, the formation of this undesirable by-product. iris-biotech.depeptide.com
Strategies for Enhanced Peptide Purity and Yield
The successful incorporation of this compound into a growing peptide chain necessitates a carefully optimized approach to coupling, deprotection, and cleavage steps. The inherent steric bulk of the N-methyl group, combined with the reactivity of the cysteine thiol, creates a landscape ripe for side reactions that can compromise both the purity and the final yield of the target peptide.
A primary concern is the potential for racemization at the α-carbon of the cysteine residue, a known issue with cysteine-containing peptides that can be exacerbated by the presence of the N-methyl group. nih.gov Base-mediated activation methods, commonly used in SPPS, are known to increase the risk of epimerization. nih.gov Studies on the non-methylated analogue, Fmoc-Cys(Trt)-OH, have shown that the choice of coupling reagent and conditions significantly impacts the level of racemization. For instance, using carbodiimide (B86325) activation methods like diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can effectively suppress racemization. nih.gov
Furthermore, the choice of the sulfur-protecting group on the cysteine side chain plays a crucial role. The trityl (Trt) group is widely used due to its acid lability, allowing for its removal during the final cleavage from the resin. sigmaaldrich.com While the bulky nature of the Trt group can help minimize some side reactions, such as the formation of 3-(1-piperidinyl)alanine, it does not eliminate them entirely. iris-biotech.de This side product arises from a base-catalyzed β-elimination of the protected sulfhydryl group, followed by the addition of piperidine, the reagent commonly used for Fmoc deprotection.
The steric hindrance posed by the N-methyl group often leads to slower and less efficient coupling reactions. To overcome this, more potent activating reagents are often required. Research has shown that uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are particularly effective for coupling N-methylated amino acids. nih.gov The use of a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is also critical to facilitate the coupling reaction while minimizing side reactions.
The following data tables summarize key research findings on strategies to mitigate side reactions and improve coupling efficiency for cysteine and N-methylated amino acids in Fmoc-SPPS.
| Fmoc-Cys Derivative | Coupling Conditions | % D-Cys Epimer | Reference |
|---|---|---|---|
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (1 min preactivation) | High | nih.gov |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (1 min preactivation) | 6% | nih.gov |
| Fmoc-Cys(Trt)-OH | DIC/HOBt | Negligible | nih.gov |
| N-Methylated Amino Acid Type | Recommended Coupling Reagent | Key Advantages | Reference |
|---|---|---|---|
| General N-methylated amino acids | HATU | High coupling efficiency for sterically hindered residues. | nih.gov |
| General N-methylated amino acids | PyAOP/PyBOP with HOAt | Effective for difficult couplings. | N/A |
| Fmoc-N-Me-Cys(StBu)-OH | HATU | Successful incorporation into peptide sequence. | nih.gov |
Final cleavage and deprotection cocktails must also be carefully formulated to ensure the complete removal of the trityl group and other side-chain protecting groups without causing degradation of the peptide. The use of scavengers, such as triisopropylsilane (TIS), is essential to quench the reactive trityl cations generated during cleavage, thereby preventing re-alkylation of the cysteine thiol or other sensitive residues like tryptophan. sigmaaldrich.com
Post Synthetic Modifications and Chemical Transformations Utilizing Fmoc N Me D Cys Trt Oh
Selective Deprotection of the Trityl Group
The selective removal of the trityl (Trt) protecting group from the cysteine thiol is a critical step in many peptide modification strategies, enabling subsequent reactions such as disulfide bridge formation or conjugation. The acid lability of the Trt group is the most commonly exploited feature for its removal. peptide.compeptide.compeptide.com
The trityl group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). peptide.compeptide.compeptide.com A standard procedure involves treating the peptide resin with a cleavage cocktail containing a high concentration of TFA, typically 95%, along with scavengers to prevent side reactions. uci.edu The choice of scavengers is crucial to efficiently trap the liberated trityl cations and prevent re-attachment to the thiol or modification of other sensitive amino acid residues like tryptophan.
Commonly used scavengers in TFA-based cleavage cocktails include triisopropylsilane (B1312306) (TIS) and water. uci.edu For instance, a widely used cocktail is TFA/TIS/water (95:2.5:2.5). sigmaaldrich.com The concentration of TFA and the reaction time can be modulated to achieve selective deprotection, particularly when other acid-sensitive groups are present in the peptide. For example, milder TFA concentrations (1-3%) can be used for the removal of more acid-labile groups like 4-methoxytrityl (Mmt), while leaving the S-Trt group largely intact.
| Reagent/Cocktail | Typical Conditions | Application |
| TFA/TIS/H₂O (95:2.5:2.5) | Room temperature, 2-3 hours | Global deprotection including S-Trt removal. sigmaaldrich.com |
| 1% TFA in DCM | Room temperature, short treatment times | Selective removal of highly acid-labile groups (e.g., Mmt), leaving S-Trt intact. peptide.com |
| TFA/DCM with scavengers | Varies depending on other protecting groups | Tunable conditions for selective Trt removal. |
Orthogonal deprotection schemes are essential for the regioselective formation of multiple disulfide bonds in complex peptides. nih.gov This strategy involves using a set of protecting groups for different cysteine residues that can be removed under distinct chemical conditions without affecting the others. researchgate.netub.edu In this context, the Trt group is often used in combination with other thiol protecting groups such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and 4-methoxytrityl (Mmt). nih.govnih.gov
The Acm group is stable to TFA but can be removed by treatment with iodine or silver salts. peptide.comnih.gov The Mmt group is more acid-labile than Trt and can be selectively removed with dilute TFA solutions. peptide.com The Mob group can also be used in orthogonal schemes, offering different cleavage kinetics compared to Trt and Acm. nih.gov This orthogonal approach allows for the stepwise deprotection of specific cysteine residues and their subsequent conversion into disulfide bridges in a controlled manner. nih.gov
| Protecting Group | Cleavage Condition | Orthogonality with Trt |
| Trityl (Trt) | Acid (e.g., high % TFA), Iodine peptide.compeptide.com | - |
| Acetamidomethyl (Acm) | Iodine, Silver (I) salts, Mercury (II) salts peptide.comnih.gov | Yes, stable to TFA used for Trt removal. |
| 4-Methoxytrityl (Mmt) | Dilute acid (e.g., 1% TFA in DCM) peptide.com | Yes, can be removed under milder acid conditions than Trt. |
| tert-Butyl (tBu) | Strong acid (e.g., TFMSA), stable to TFA peptide.com | Yes, stable to standard TFA cleavage conditions for Trt. |
| p-Methoxybenzyl (Mob) | Stronger acid conditions than Trt nih.gov | Yes, allows for sequential acid-labile deprotection. |
Disulfide Bond Formation and Regioselectivity
Disulfide bonds are crucial for the structural integrity and biological activity of many peptides. nih.goveurogentec.com The presence of the deprotected thiol group on the N-Me-D-Cys residue allows for the formation of these critical linkages.
Iodine is a widely used reagent for the formation of disulfide bonds. In the context of Fmoc-N-Me-D-Cys(Trt)-OH, iodine treatment can serve a dual purpose: it simultaneously cleaves the trityl protecting group and oxidizes the resulting free thiol to form a disulfide bond. peptide.compeptide.com This one-pot reaction is highly efficient for forming both intramolecular and intermolecular disulfide bridges. The reaction rate is influenced by the solvent, with faster reactions observed in polar solvents like aqueous methanol or acetic acid.
The choice of solvent is also important to minimize side reactions, such as the iodination of sensitive residues like tyrosine and tryptophan. Using aqueous acetic acid is often preferred in such cases.
| Oxidizing Agent | Typical Conditions | Notes |
| Iodine (I₂) | Solution in MeOH, DMF, or AcOH | Can simultaneously deprotect Trt and form the disulfide bond. peptide.compeptide.com |
| N-Chlorosuccinimide (NCS) | 2% TFA in DCM | Can be used for on-resin disulfide formation. nih.gov |
| Thallium(III) trifluoroacetate | DMF or TFA | Effective for both on-resin and solution-phase disulfide formation. |
| Air Oxidation | pH ~8.5 buffer | Generally slower and can lead to mixtures of products. |
The synthesis of peptides with multiple, regioselectively formed disulfide bonds is a significant challenge that relies heavily on orthogonal protection strategies. nih.govresearchgate.netbohrium.comspringernature.com By incorporating cysteine residues with different thiol protecting groups, such as Trt, Acm, and Mob, it is possible to selectively deprotect and oxidize pairs of cysteines in a stepwise manner. nih.gov
A common strategy involves the following steps:
Selective deprotection of the first pair of cysteine residues (e.g., removal of Mmt groups with dilute TFA).
Oxidation to form the first disulfide bond.
Selective deprotection of the second pair of cysteine residues (e.g., removal of Trt groups with a different acid concentration or iodine).
Oxidation to form the second disulfide bond.
Deprotection of the final pair (e.g., Acm groups with iodine) and formation of the third disulfide bond. nih.gov
This stepwise approach ensures the correct connectivity of the disulfide bridges, which is often crucial for the peptide's biological function. nih.goveurogentec.com
N-to-S Acyl Migration and Peptide Thioester Formation
The N-methylated cysteine residue in this compound can facilitate an intramolecular N-to-S acyl migration, a key reaction for the synthesis of peptide thioesters. sigmaaldrich.comresearchgate.net Peptide thioesters are important intermediates in native chemical ligation (NCL), a powerful method for the chemical synthesis of large peptides and proteins. nih.govnih.gov
Following the incorporation of this compound at the C-terminus of a peptide, deprotection of the Trt group exposes the free thiol. Under acidic conditions, the preceding peptide bond can undergo an intramolecular nucleophilic attack by the cysteine thiol, leading to the formation of a thioester linkage. nih.gov This reversible acyl shift is driven towards the thioester form in an acidic environment. nih.gov The resulting peptide thioester can then be used in NCL reactions with another peptide fragment bearing an N-terminal cysteine.
This N-alkyl cysteine-assisted thioesterification method provides a valuable route to peptide thioesters, particularly within the context of Fmoc-based SPPS. researchgate.net
Utility in Native Chemical Ligation and Related Bioconjugation Techniques
The chemical compound this compound serves as a specialized building block in the field of peptide and protein chemistry, primarily facilitating the synthesis of complex biomolecules through a process known as Native Chemical Ligation (NCL). Its unique structural features—the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, N-methylation, the D-configuration of the cysteine residue, and the S-trityl (Trt) protection—each play a crucial role in its application, particularly in the context of Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation reactions.
Native Chemical Ligation is a powerful technique that enables the joining of two unprotected peptide fragments to form a larger, single polypeptide chain. wikipedia.orgucl.ac.uk The reaction typically occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. wikipedia.orgucl.ac.uk A significant challenge in this process, especially when using the popular Fmoc-based SPPS, is the instability of the C-terminal thioester to the basic conditions required for Fmoc group removal. ucl.ac.uk this compound provides an elegant solution to this problem by acting as a "latent" thioester.
The core of its utility lies in the ability of the N-methylated cysteine residue to undergo a spontaneous intramolecular N→S acyl shift. nih.gov This rearrangement is a key step that converts a stable amide bond into a reactive thioester, but only after the full peptide chain has been synthesized and cleaved from the solid support under acidic conditions. During peptide synthesis, the bulky trityl group protects the cysteine's sulfhydryl moiety. The N-methylation is critical as it facilitates the subsequent acyl transfer. Once the peptide is assembled and cleaved from the resin, the N-methylated cysteine at the C-terminus can be activated to form a thioester, which is then ready to react with an N-terminal cysteine of another peptide fragment in an NCL reaction. This in situ formation of the thioester circumvents the instability issues associated with direct thioester synthesis in Fmoc-SPPS.
The D-configuration of the cysteine residue in this compound allows for the synthesis of peptides containing non-natural D-amino acids. The incorporation of D-amino acids can significantly enhance the proteolytic stability of the resulting peptides, a desirable trait for therapeutic applications. nih.gov While the fundamental principles of NCL are independent of the stereochemistry of the participating amino acids, the use of D-cysteine derivatives can influence the kinetics of the ligation reaction. Studies on other D-amino acid surrogates in NCL have shown that stereochemistry can impact the efficiency of the coupling, though specific kinetic data for N-methyl-D-cysteine mediated ligations are not extensively detailed in the literature. nih.gov
Beyond the conventional NCL for the synthesis of large proteins, the unique reactivity of the N-terminal cysteine, which is the ligation partner for the thioester generated from this compound, opens avenues for various bioconjugation strategies. The N-terminal cysteine's 1,2-aminothiol motif can be selectively targeted by a range of reagents, including aldehydes, 2-cyanobenzothiazoles, and activated Michael acceptors, for site-specific labeling and modification of peptides and proteins. unimi.itnih.gov This allows for the attachment of fluorophores, drugs, or other molecular probes.
The table below summarizes research findings related to the utility of N-methylated cysteine in facilitating peptide ligation, providing insights into the conditions and outcomes of these reactions.
| Peptide/Protein Target | Ligation Partner | Key Reaction Conditions | Outcome/Yield | Reference |
| Ubiquitin Thioester | Ub(1-45)-SR and Ub(46-76) with C-terminal N-Me-Cys | 6 M Gn·HCl, 200 mM phosphate buffer, pH ~7, 2% (v/v) thiophenol/benzyl mercaptan | Successful ligation to form the full-length ubiquitin polypeptide. | nih.gov |
| Dipeptide (11) | Cysteine methyl ester | N-to-S acyl transfer followed by in situ trapping with cysteine methyl ester. | 82% yield of the ligated dipeptide. | acs.org |
| N-protected dipeptide (17) | Cysteine methyl ester | N-to-S acyl transfer and in situ trapping with cysteine methyl ester. | Successful formation of the N-protected dipeptide. | chemrxiv.org |
| Model Peptide (12) | Peptide 9 | Standard NCL conditions. | ~50% conversion in 15 minutes; 75% isolated yield. | nih.gov |
Research Applications of Fmoc N Me D Cys Trt Oh in Peptide and Protein Science
Design and Synthesis of N-Methylated Peptides with Enhanced Biological Properties
The introduction of N-methylation into a peptide backbone is a key strategy for enhancing the therapeutic potential of peptide-based drugs. researchgate.net This modification, facilitated by building blocks like Fmoc-N-Me-D-Cys(Trt)-OH, can significantly alter the physicochemical and biological properties of a peptide.
Impact on Peptide Bioavailability and Half-Life
A primary challenge in peptide drug development is their rapid degradation by proteases and poor absorption in the gastrointestinal tract, leading to low oral bioavailability. dntb.gov.uanih.gov N-methylation of the peptide backbone is a proven strategy to address these issues. researchgate.net By replacing an amide proton with a methyl group, N-methylation can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its circulating half-life. dntb.gov.uabachem.com
For instance, studies on glutathione (B108866) (GSH) analogues have demonstrated that N-methylation of the cysteine residue can lead to a significant increase in both plasma half-life and oral bioavailability. dntb.gov.ua One N-methylated cysteine analogue of GSH exhibited a 16.8-fold increase in plasma half-life and a 16.1-fold increase in oral bioavailability compared to the native form. dntb.gov.ua This enhancement is attributed to increased resistance to enzymatic degradation. dntb.gov.ua The incorporation of N-methylated amino acids, including derivatives like this compound, is a key approach to improving the pharmacokinetic profiles of peptide drug candidates. nih.gov
Table 1: Impact of N-Methylation on Glutathione (GSH) Analogue Properties
| Compound | Modification | Plasma Half-Life Increase (fold) | Oral Bioavailability Increase (fold) |
| Native GSH | None | 1 | 1 |
| Compound 1.70 | N-methylated cysteine | 16.8 | 16.1 |
| Data sourced from a study on GSH analogues, highlighting the significant improvements in pharmacokinetic properties upon N-methylation of the cysteine residue. dntb.gov.ua |
Modulation of Receptor Binding and Conformational Stability
N-methylation can significantly influence the three-dimensional structure of a peptide. The presence of a methyl group on the amide nitrogen restricts the conformational flexibility of the peptide backbone, which can favor a specific bioactive conformation. researchgate.net This pre-organization can lead to enhanced receptor binding affinity and selectivity. nih.gov
The conformational constraints imposed by N-methylation can also contribute to increased metabolic stability by locking the peptide into a shape that is less susceptible to proteolytic cleavage. researchgate.net Furthermore, the increased lipophilicity resulting from N-methylation can improve a peptide's ability to cross cellular membranes. researchgate.net The strategic placement of N-methylated residues, such as that derived from this compound, allows for the fine-tuning of a peptide's conformational landscape to optimize its biological activity and pharmacokinetic properties. nih.gov
Engineering of Cyclic Peptides and Peptide Mimetics
The use of this compound is particularly advantageous in the synthesis of cyclic peptides and peptidomimetics. chemimpex.com Cyclization is a widely used strategy to improve the stability and bioavailability of peptides. bachem.com The trityl-protected cysteine side chain of this building block allows for selective deprotection and subsequent disulfide bond formation to create a cyclic structure. rsc.org
The D-configuration of the amino acid can introduce a specific turn or kink in the peptide backbone, which can be crucial for achieving the desired cyclic conformation and biological activity. nih.gov Furthermore, the N-methylation provides an additional layer of structural control and proteolytic resistance. researchgate.net This combination of features makes this compound a valuable component in the design of complex cyclic peptides with enhanced therapeutic properties. chemimpex.comjove.com
Development of Peptide-Based Probes and Conjugates
The unique reactivity of the cysteine thiol group makes it a valuable handle for the attachment of various molecular entities, such as fluorescent dyes, imaging agents, or drug payloads. rsc.org this compound, with its protected thiol group, allows for the precise incorporation of a reactive cysteine residue at a specific position within a peptide sequence. myskinrecipes.com
Following peptide synthesis and selective deprotection of the trityl group, the free thiol can be used for site-specific modification. This enables the development of peptide-based probes for studying biological processes or targeted drug delivery systems where a therapeutic agent is conjugated to a peptide that directs it to a specific cell or tissue type. rsc.org
Contribution to Protein Semisynthesis and Chemical Biology Tools
This compound is also a valuable reagent in the field of protein semisynthesis. nih.gov This technique involves the ligation of a synthetic peptide fragment to a larger, recombinantly expressed protein segment. The N-terminal cysteine of a peptide segment can be temporarily masked with the Fmoc group, which is stable during the generation of peptide thioesters needed for native chemical ligation. nih.govresearchgate.net
The Fmoc group can be readily removed under mild conditions after the ligation reaction, allowing for subsequent chemical manipulations. nih.govresearchgate.net This approach facilitates the creation of modified proteins with site-specific incorporations of non-natural amino acids, post-translational modifications, or biophysical probes, thereby expanding the toolbox of chemical biologists for studying protein function. rsc.orgucl.ac.uk
Applications in Drug Discovery and Lead Optimization
The collective advantages offered by this compound make it a highly relevant building block in drug discovery and lead optimization campaigns. chemimpex.com The ability to systematically introduce N-methylation and a D-amino acid into a peptide sequence allows medicinal chemists to explore the structure-activity relationship (SAR) of a peptide lead. researchgate.net
By synthesizing a library of analogues with varying degrees of N-methylation and stereochemistry, researchers can identify modifications that enhance potency, selectivity, and pharmacokinetic properties. nih.gov The improved metabolic stability and potential for increased oral bioavailability conferred by N-methylation can transform a promising but pharmacokinetically poor peptide lead into a viable drug candidate. dntb.gov.uanih.gov
Emerging Methodologies and Future Research Directions
Novel Protecting Group Chemistries for N-Methylated Cysteine
The synthesis of peptides containing N-methylated cysteine residues presents unique challenges, primarily centered around protecting group strategies. The inherent properties of the cysteine thiol group and the N-methylated amide bond necessitate the development of novel and more efficient protecting groups.
Historically, the trityl (Trt) group has been a standard for protecting the sulfhydryl group of cysteine. However, its removal often requires acidic conditions that can be harsh and may lead to side reactions, especially in complex peptides. nih.govnih.gov This has driven research into alternative protecting groups that offer milder deprotection conditions and greater orthogonality.
One area of active investigation is the development of "safety-catch" protecting groups. These groups are stable under standard synthesis conditions but can be activated for removal by a specific chemical transformation. For instance, the 4,4′-dimethylsulfinylbenzhydryl (Msbh) group is stable to both Boc and Fmoc synthesis conditions but becomes acid-labile after reduction of the sulfoxide (B87167) to a sulfide. iris-biotech.deissuu.com This allows for selective deprotection of a specific cysteine residue.
Enzyme-labile protecting groups represent another green and highly specific approach. Groups like the phenylacetylaminomethyl (Phacm) can be removed by enzymes such as penicillin G acylase under very mild, neutral pH conditions, offering a high degree of orthogonality. iris-biotech.deiris-biotech.de
Furthermore, disulfide-based protecting groups like S-tert-butyl (StBu) have been explored. While effective, their removal with reducing agents can be sequence-dependent and sometimes challenging. nih.govucl.ac.uk To address this, alternative disulfide-based groups with improved cleavage kinetics are being developed. The N-methyl-phenacyloxycarbamidomethyl (Pocam) group, for example, is both reductively and acid-labile, providing more flexibility in deprotection strategies. rsc.orgrsc.org
The table below summarizes some of the key protecting groups for cysteine and their characteristics:
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Trityl | Trt | Acidic (e.g., TFA) | Standard, but can be harsh. nih.govnih.gov |
| 4,4′-Dimethylsulfinylbenzhydryl | Msbh | Reduction followed by acid | Safety-catch, orthogonal to many other groups. iris-biotech.deissuu.com |
| Phenylacetylaminomethyl | Phacm | Enzymatic (Penicillin G Acylase) | Mild, "green" deprotection. iris-biotech.deiris-biotech.de |
| S-tert-butyl | StBu | Reducing agents (e.g., thiols) | Disulfide-based, removal can be sequence-dependent. nih.govucl.ac.uk |
| N-Methyl-phenacyloxycarbamidomethyl | Pocam | Reductive or acidic | Dual cleavage options. rsc.orgrsc.org |
| 9-Fluorenylmethyl | Fm | Base (e.g., piperidine) | Incompatible with standard Fmoc SPPS for the alpha-amino group. researchgate.net |
| 2-(2,4-Dinitrophenyl)ethyl | Dnpe | Base | Alternative to Fm for Boc SPPS. rsc.org |
Automation and High-Throughput Synthesis of N-Methylated Peptides
The increasing interest in N-methylated peptides for therapeutic applications has created a demand for more efficient and rapid synthesis methods. Automation and high-throughput synthesis platforms are pivotal in meeting this demand, allowing for the rapid generation of peptide libraries for screening and optimization.
Automated solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide chemistry. springernature.com Modern peptide synthesizers can perform all the necessary steps, including deprotection, coupling, and washing, with high precision and reproducibility. springernature.comnih.gov This is particularly beneficial for the synthesis of N-methylated peptides, which can sometimes involve challenging coupling steps. Microwave-assisted SPPS has emerged as a valuable tool to accelerate these difficult couplings, reducing reaction times from hours to minutes. springernature.combiotage.co.jp
However, the incorporation of N-methylated amino acids, including N-methyl cysteine, can still present challenges in automated synthesis. The reduced reactivity of the N-methylated amine can lead to incomplete coupling reactions. To overcome this, optimized coupling reagents and conditions are often required. For example, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with minimal preactivation times is often recommended to achieve efficient coupling while minimizing racemization. nih.govmerckmillipore.com
High-throughput synthesis platforms enable the parallel synthesis of a large number of different peptides. This is invaluable for structure-activity relationship (SAR) studies, where numerous analogs of a lead peptide are synthesized to identify modifications that improve activity, stability, or other properties. These platforms are being adapted to handle the specific requirements of N-methylated peptide synthesis, including the use of specialized reagents and protocols. peptide.com
The development of fully automated processes, from synthesis to purification, is a key goal. An optimized, scalable, and fully automated process for the synthesis of complex peptides demonstrates the potential for industrial-scale production of N-methylated peptide therapeutics. acs.org
The table below highlights key aspects of automated and high-throughput synthesis of N-methylated peptides:
| Technology/Method | Application | Advantages | Challenges |
| Automated SPPS | Routine synthesis of individual peptides. | High reproducibility, reduced manual labor. springernature.com | Difficult couplings with N-methylated residues. biotage.co.jp |
| Microwave-Assisted SPPS | Accelerating coupling reactions. | Reduced reaction times, improved yields for difficult sequences. springernature.com | Potential for side reactions if not optimized. |
| High-Throughput Synthesis | Generation of peptide libraries for screening. | Rapid exploration of chemical space. peptide.com | Requires robust and generalized protocols for N-methylated amino acids. |
| Fully Automated GMP Processes | Industrial-scale production of peptide drugs. | High efficiency, quality control, and safety. acs.org | Significant upfront investment and process development. |
The continuous improvement of automation and high-throughput technologies will undoubtedly accelerate the discovery and development of new N-methylated peptide-based drugs.
Advanced Analytical Techniques for Characterization of N-Me-Cys Containing Peptides
The precise characterization of peptides containing N-methylated cysteine is essential to ensure their purity, confirm their structure, and understand their conformational properties. A suite of advanced analytical techniques is employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.
Mass spectrometry is a powerful tool for determining the molecular weight of a peptide and for sequencing its amino acid composition. nih.govrsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the peptide. acs.org Tandem mass spectrometry (MS/MS) is used for sequencing, where the peptide is fragmented in the gas phase and the resulting fragment ions are analyzed to deduce the amino acid sequence. rsc.org The presence of an N-methyl group on a cysteine residue will result in a characteristic mass shift that can be readily detected.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. acs.org For N-methylated peptides, NMR is particularly valuable for determining the cis/trans isomerization of the N-methylated amide bond, which can significantly influence the peptide's conformation and biological activity. acs.orgresearchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, providing distance constraints that are used to calculate the peptide's structure.
Solid-state NMR (ssNMR) is emerging as a powerful technique for studying the structure of peptides in aggregated states, such as amyloid fibrils. This has been used to guide the design of N-methylated peptide inhibitors of protein aggregation. nih.gov
The table below outlines the primary analytical techniques used for characterizing N-Me-Cys containing peptides:
| Technique | Information Obtained | Application to N-Me-Cys Peptides |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirms the incorporation of the N-methyl group. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence. | Identifies the location of the N-methylated cysteine residue. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, conformation, and dynamics in solution. | Determines cis/trans isomerization of the N-methylated amide bond and overall peptide fold. acs.orgresearchgate.net |
| Solid-State NMR (ssNMR) | Structure of peptides in the solid or aggregated state. | Guides the design of N-methylated inhibitors of amyloid formation. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (e.g., alpha-helix, beta-sheet). | Assesses the impact of N-methylation on the peptide's secondary structure. |
The application of these advanced analytical techniques is crucial for establishing a comprehensive understanding of the structural and conformational properties of N-methylated cysteine-containing peptides, which is fundamental to their rational design and therapeutic development.
Computational Approaches to N-Methylated Peptide Design
Computational modeling and design have become indispensable tools in modern drug discovery, and the field of N-methylated peptides is no exception. These approaches allow for the in silico exploration of vast chemical spaces, guiding the design of peptides with improved properties before they are synthesized in the laboratory.
Molecular dynamics (MD) simulations are used to study the conformational dynamics of N-methylated peptides. rsc.org These simulations can predict the preferred conformations of a peptide in different environments, such as in water or in a membrane-like environment. This is particularly important for N-methylated peptides, as the N-methylation can significantly alter the peptide's conformational preferences. tandfonline.com Accurately modeling these effects is crucial for predicting a peptide's biological activity and pharmacokinetic properties.
De novo peptide design algorithms aim to create entirely new peptide sequences with desired properties. tandfonline.com These methods can be used to design N-methylated peptides that bind to a specific protein target or that adopt a particular three-dimensional structure. The development of new tools for parameterizing non-canonical amino acids, including N-methylated residues, within these design programs is an active area of research. cyrusbio.com
Computational approaches are also used to predict the properties of N-methylated peptides, such as their membrane permeability. For example, it has been observed that N-methylation can improve membrane permeability by "hiding" hydrophilic amide groups. lenus.ie Computational models can be used to identify the optimal positions for N-methylation to maximize this effect.
The table below summarizes the key computational approaches used in the design of N-methylated peptides:
| Computational Method | Application | Relevance to N-Methylated Peptides |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and stability. | Predicting the structural impact of N-methylation and cis/trans isomerism. rsc.org |
| De Novo Peptide Design | Creating novel peptide sequences with desired functions. | Designing N-methylated peptides with specific binding affinities or structures. tandfonline.com |
| Structure-Based Drug Design | Designing ligands that fit into the binding site of a target protein. | Guiding the placement of N-methyl groups to enhance binding to a target. nih.gov |
| Property Prediction Models | Predicting physicochemical properties like membrane permeability. | Identifying optimal N-methylation patterns for improved drug-like properties. lenus.ie |
The integration of these computational approaches into the peptide design workflow allows for a more rational and efficient exploration of the vast chemical space of N-methylated peptides, ultimately accelerating the development of new therapeutic agents.
Therapeutic Potential and Biotechnological Exploitation of N-Me-D-Cys Containing Constructs
The incorporation of N-methylated amino acids, including N-Me-D-Cys, into peptides holds significant promise for the development of new therapeutics and biotechnological tools. N-methylation can confer a range of beneficial properties, including increased proteolytic stability, enhanced membrane permeability, and improved receptor selectivity. researchgate.netnih.gov
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation. merckmillipore.comnih.gov This can lead to a longer in vivo half-life for peptide drugs, reducing the required dosing frequency. The introduction of D-amino acids, such as in N-Me-D-Cys, can further enhance this stability. nih.gov
N-methylation has also been shown to improve the oral bioavailability of peptides. nih.govpnas.org This is a major goal in peptide drug development, as it would allow for oral administration instead of injection. The enhanced membrane permeability resulting from N-methylation is a key factor in this improved bioavailability. lenus.ie
In addition to improving pharmacokinetic properties, N-methylation can also be used to fine-tune the biological activity of a peptide. By constraining the peptide's conformation, N-methylation can lead to increased receptor selectivity, which can reduce off-target effects and improve the therapeutic index. nih.govspringernature.com
The unique properties of N-methylated cysteine-containing peptides also make them valuable tools in biotechnology. For example, Fmoc-N-Me-Cys(Trt)-OH has been used in the preparation of peptide thioesters, which are important intermediates in protein ligation and the synthesis of larger proteins. merckmillipore.com
The therapeutic areas where N-methylated peptides are being explored are diverse and include:
Antimicrobial peptides: N-methylation can enhance the stability and activity of antimicrobial peptides. nih.gov
Cancer therapeutics: N-methylated peptides are being developed as inhibitors of protein-protein interactions involved in cancer and as targeted drug delivery vehicles. mdpi.com
Neurodegenerative diseases: N-methylated peptides are being investigated as inhibitors of amyloid protein aggregation, which is implicated in diseases like Alzheimer's. nih.govnih.gov
The table below summarizes the therapeutic and biotechnological potential of N-Me-D-Cys containing constructs:
| Application Area | Benefit of N-Methylation | Example |
| Therapeutics | ||
| Antimicrobial Agents | Enhanced stability and activity. | N-methylated analogs of antimicrobial peptides with improved efficacy. nih.gov |
| Oncology | Improved pharmacokinetic properties and target selectivity. | N-methylated cyclic peptides for targeted cancer therapy. mdpi.com |
| Neurodegenerative Diseases | Inhibition of protein aggregation. | N-methylated peptides designed to disrupt amyloid fibril formation. nih.govnih.gov |
| Biotechnology | ||
| Protein Synthesis | Facilitating chemical ligation. | Use of Fmoc-N-Me-Cys(Trt)-OH to generate peptide thioesters. merckmillipore.com |
| S-adenosyl-methionine-dependent methyltransferases | Biosynthesis of natural products. | The use of these enzymes can be applied to produce desired methylated products. nih.gov |
The continued exploration of N-methylated cysteine-containing peptides is expected to yield a new generation of powerful therapeutic agents and versatile biotechnological tools.
Q & A
Q. What are the optimal storage and solubility conditions for Fmoc-N-Me-D-Cys(Trt)-OH to ensure stability during peptide synthesis?
Answer:
- Storage: Store at -80°C for ≤6 months or -20°C for ≤1 month to prevent degradation. Thaw at 37°C with brief sonication to resolubilize precipitated material .
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO (100 mg/mL, ~170 mM) . For ethanol, gentle warming (≤37°C) improves solubility to ≥7.3 mg/mL, though higher concentrations may require prolonged sonication .
- Handling: Pre-warm DMSO to 37°C before use to avoid aggregation. For in vivo studies, prepare fresh solutions due to DMSO’s cryoprotectant properties .
Q. How does the Trityl (Trt) protecting group impact the reactivity of this compound in peptide synthesis?
Answer:
- Thiol Protection: The Trt group shields the cysteine thiol during Fmoc-SPPS, preventing disulfide bridge formation prematurely. It is acid-labile , requiring ≥95% TFA with scavengers (e.g., triisopropylsilane) for removal .
- Steric Effects: The bulky Trt group may reduce coupling efficiency in sterically hindered sequences. Use symmetrical anhydride activation (DIPCDI/HOBt) to enhance reaction kinetics and minimize racemization .
- Compatibility: Trt is stable under basic Fmoc-deprotection conditions (20% piperidine/DMF), making it suitable for iterative elongation .
Q. What activation strategies minimize racemization during coupling of this compound?
Answer:
- Preferred Activators: Use DIPCDI/HOBt or HATU/Collidine for low racemization risk. Avoid phosphonium reagents (e.g., PyBOP) without collidine, as they increase epimerization .
- Coupling Temperature: Perform reactions at 0–4°C to slow racemization kinetics, especially in long or complex sequences .
- Monitoring: Analyze coupling completeness via Kaiser test and confirm stereochemical integrity via chiral HPLC .
Advanced Research Questions
Q. How can researchers suppress racemization and Nα-DIC-endcapping artifacts when incorporating this compound?
Answer:
- Design of Experiments (DOE): Apply Taguchi DOE to optimize pre-activation time , activator stoichiometry , and temperature . For example, limit pre-activation to ≤5 minutes to reduce racemization while maintaining coupling efficiency .
- Base Selection: Replace DIPEA with collidine when using uronium/phosphonium activators to suppress base-induced racemization .
- Quenching: After coupling, immediately wash resins with 0.5% HCl in DMF to neutralize residual activators and prevent Nα-endcapping .
Q. What strategies resolve solubility challenges during long-term elongation of cysteine-rich peptides?
Answer:
- Co-Solvent Systems: Use DMSO:DMF (1:4) or TFE (2,2,2-trifluoroethanol) to enhance solubility without destabilizing the resin .
- Microwave-Assisted Synthesis: Apply controlled microwave heating (≤50°C) to improve solvation and reduce aggregation in hydrophobic sequences .
- In-Situ Cleavage: For insoluble intermediates, cleave a small portion of the peptide-resin with TFA to assess sequence fidelity and adjust coupling protocols .
Q. How do environmental factors influence Trt stability during this compound deprotection?
Answer:
- Acid Concentration: Trt removal requires ≥95% TFA. Lower TFA concentrations (e.g., 80%) result in incomplete deprotection, risking thiol oxidation .
- Scavenger Optimization: Include triisopropylsilane (TIS, 2.5%) and water (2.5%) in TFA to suppress carbocation side reactions and stabilize free thiols post-cleavage .
- Temperature Control: Deprotect at 25°C for 1–2 hours ; prolonged exposure (>3 hours) or elevated temperatures (>30°C) degrade Trt and increase side-chain modifications .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
